

# Comparing the efficacy of CFI-400945 and centrinone in vitro

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CFI02    |           |
| Cat. No.:            | B1231813 | Get Quote |

An In-Vitro Efficacy Comparison: CFI-400945 vs. Centrinone

Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a fundamental process for maintaining genomic stability. Its overexpression is linked to centrosome amplification and is a common feature in many cancers, making PLK4 an attractive target for anticancer therapies. Among the small molecule inhibitors developed to target this kinase, CFI-400945 and centrinone are two of the most extensively studied. This guide provides an objective, data-driven comparison of their in-vitro efficacy, selectivity, and cellular effects to aid researchers in selecting the appropriate tool for their studies.

## **Mechanism of Action**

Both CFI-400945 and centrinone are ATP-competitive inhibitors of PLK4.[1][2] They function by binding to the ATP-binding pocket of the PLK4 kinase domain, thereby preventing the phosphorylation of its downstream substrates, which is essential for initiating centriole formation.[1][3]

# **Quantitative Performance Data**

The in-vitro potency and selectivity of CFI-400945 and centrinone have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative metrics for each inhibitor.



| Parameter                            | CFI-400945                                                                  | Centrinone                                                                            | Key Insights                                                                                     |
|--------------------------------------|-----------------------------------------------------------------------------|---------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Target                               | Polo-like Kinase 4<br>(PLK4)                                                | Polo-like Kinase 4<br>(PLK4)                                                          | Both are potent inhibitors of PLK4.                                                              |
| PLK4 Ki                              | 0.26 nM[1][4][5]                                                            | 0.16 nM[2][6][7]                                                                      | Both compounds<br>exhibit sub-nanomolar<br>binding affinity for<br>PLK4.                         |
| PLK4 IC50 (in vitro<br>kinase assay) | 2.8 nM[1][2][4][8]                                                          | 2.71 nM[9]                                                                            | Their half-maximal inhibitory concentrations are nearly identical in biochemical assays.         |
| Primary Off-Target                   | Aurora Kinase B<br>(AURKB)                                                  | Negligible                                                                            | CFI-400945 has<br>significant activity<br>against AURKB, a key<br>difference from<br>centrinone. |
| AURKB IC50 / EC50                    | 98 - 102 nM[1][2][8]                                                        | >1000-fold less potent<br>than on PLK4[2][10]                                         | Centrinone is highly selective for PLK4 over Aurora kinases. [2][10]                             |
| Other Notable Off-<br>Targets        | TRKA, TRKB,<br>Tie2/TEK[1][4][5]                                            | Highly selective across panels of hundreds of kinases. [10]                           | CFI-400945 displays a broader kinase inhibition profile.[5][11]                                  |
| Primary Cellular<br>Phenotype        | Centriole dysregulation, mitotic defects, polyploidy, cell death.[2][4][12] | Centriole and centrosome depletion, G1 cell cycle arrest (p53-dependent).[6] [10][13] | The distinct phenotypes are a direct result of their differing selectivity profiles.             |

# Signaling Pathway and Experimental Visualizations







To better understand the context of PLK4 inhibition and the experimental approaches used for evaluation, the following diagrams are provided.















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. apexbt.com [apexbt.com]
- 2. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]



- 10. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- To cite this document: BenchChem. [Comparing the efficacy of CFI-400945 and centrinone in vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231813#comparing-the-efficacy-of-cfi-400945-and-centrinone-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com